An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-methyl-1-propanol Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-methyl-1-propanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methyl-1-propanol hydrochloride, commonly referred to as AMP-HCl, is the hydrochloride salt of the amino alcohol 2-Amino-2-methyl-1-propanol (AMP). It is a versatile and valuable compound in various scientific and industrial fields. Due to its properties as a buffering agent and its role as a key chemical intermediate, AMP-HCl is widely utilized in pharmaceutical development, cosmetic formulations, and biochemical research.[1] In pharmaceuticals, it serves as a precursor in the synthesis of various active ingredients.[1] Its ability to act as a pH adjuster and stabilizer makes it a common component in creams and lotions.[1] Furthermore, its capacity to maintain a stable pH makes it an effective biological buffer for in-vitro assays, often in the pH range of 9.0-10.5.[2] This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-methyl-1-propanol hydrochloride and its free base, 2-Amino-2-methyl-1-propanol, supported by detailed experimental protocols and logical workflows.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Amino-2-methyl-1-propanol hydrochloride and its corresponding free base for comparative purposes.
| Property | 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl) | 2-Amino-2-methyl-1-propanol (AMP) |
| CAS Number | 3207-12-3[1][2][3][4] | 124-68-5 |
| Molecular Formula | C₄H₁₁NO·HCl[1][2] or C₄H₁₂ClNO[5] | C₄H₁₁NO |
| Molecular Weight | 125.60 g/mol [1][2][3] | 89.14 g/mol [6][7] |
| Appearance | White crystalline powder[1][3] | Colorless to light yellow liquid or solid below 24 °C[8] |
| Melting Point | 200-207 °C[1], 204 °C[3][9][10] | 24-31 °C[6][7][11][12][13] |
| Boiling Point | Not applicable (decomposes) | 162-165 °C[13][14] |
| Density | Data not available | 0.934 g/mL at 25 °C[13], ~0.938 g/cm³ at 20°C[15] |
| pKa | Not directly applicable | 9.7 at 25 °C[5][7] |
| Solubility | Excellent solubility in water[1] | Miscible with water[12][16] |
| Vapor Pressure | Not applicable | 0.45 hPa at 20 °C[6], 1.0 mmHg |
| Storage Conditions | Room Temperature (2-30 °C)[1][3][5][9] | Store below +30°C[12][13][14] |
| Synonyms | AMP·HCl, β-Aminoisobutanol hydrochloride[1][2] | AMP, Isobutanolamine, 2-Aminoisobutanol[6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard laboratory procedures applicable to the characterization of crystalline solids like 2-Amino-2-methyl-1-propanol hydrochloride.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[15] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[6]
Methodology:
-
Sample Preparation: The sample must be completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[15] If the sample consists of coarse crystals, it should be pulverized using a mortar and pestle.[15]
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.
-
Measurement:
-
The loaded capillary is placed into a calibrated melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[6]
-
For an unknown sample, a rapid initial heating is performed to determine an approximate melting point.[6]
-
For a precise measurement, a fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) starting from a temperature about 20°C below the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. The experiment should be repeated at least twice to ensure consistent values.
-
Purity Assessment by Non-Aqueous Titration
The purity of 2-Amino-2-methyl-1-propanol hydrochloride, the salt of a weak base, can be determined by non-aqueous acid-base titration. This method is suitable for substances that are not soluble in water or are too weakly basic to give a sharp endpoint in aqueous solution.
Methodology:
-
Reagent Preparation:
-
Titrant: A standardized solution of a strong acid in a non-aqueous solvent, such as 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid is commonly used to dissolve the sample. Acetic anhydride may be added to remove any traces of water.
-
Indicator: A visual indicator like crystal violet is used, which shows a color change from violet (basic) to blue-green (acidic) in this medium.
-
-
Procedure:
-
An accurately weighed amount of the dried 2-Amino-2-methyl-1-propanol hydrochloride sample is dissolved in glacial acetic acid in an Erlenmeyer flask.
-
A few drops of the crystal violet indicator are added to the solution.
-
The solution is titrated with the standardized 0.1 M perchloric acid solution from a buret until the endpoint is reached, indicated by the sharp color change of the indicator.
-
A blank titration (without the sample) is performed to account for any impurities in the solvent.
-
-
Calculation: The purity of the sample is calculated based on the volume of titrant consumed, its molarity, and the initial mass of the sample. The stoichiometry of the reaction (1:1 for AMP-HCl and HClO₄) is used to determine the moles of the substance in the sample.
pKa Determination by Potentiometric Titration
The pKa of the conjugate acid of 2-Amino-2-methyl-1-propanol is a measure of its basicity. Potentiometric titration is a highly accurate method for its determination.[1][2]
Methodology:
-
Apparatus Setup: A calibrated pH meter with a combination glass electrode is used to monitor the pH of the solution.[1][2] The titration is carried out in a jacketed vessel to maintain a constant temperature (e.g., 25°C).
-
Solution Preparation:
-
An accurately weighed sample of 2-Amino-2-methyl-1-propanol (the free base) is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
-
A standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl), is prepared to be used as the titrant.[1][2]
-
-
Titration Procedure:
-
A known volume of the AMP solution is placed in the titration vessel.
-
The pH electrode is immersed in the solution, which is stirred continuously with a magnetic stirrer.
-
The initial pH of the solution is recorded.
-
The HCl titrant is added in small, precise increments from a buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[1][2]
-
This process is continued until the pH has passed the equivalence point, characterized by a sharp drop in pH.
-
-
Data Analysis:
-
The collected data (volume of titrant vs. pH) is plotted to generate a titration curve.
-
The equivalence point is determined from the inflection point of the curve (often found by analyzing the first or second derivative of the plot).
-
The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Visualizations: Workflows and Logical Relationships
Synthesis Workflow
One common industrial synthesis of 2-Amino-2-methyl-1-propanol involves the reaction of 2-nitropropane with formaldehyde, followed by the reduction of the resulting nitro alcohol.[3][8]
Caption: Synthesis workflow for 2-Amino-2-methyl-1-propanol hydrochloride.
Buffering Action Mechanism
As a biological buffer, AMP helps maintain a stable pH in a solution by neutralizing added acids or bases. The equilibrium between the protonated form (conjugate acid) and the free base allows it to absorb pH changes.
Caption: Mechanism of pH buffering by the AMP/AMP-H⁺ conjugate pair.
References
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- 4. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 5. Analysis of Acids and Bases by Titration – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.williams.edu [web.williams.edu]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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